3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The molecule adopts a Z-configuration at the methylidene bridge, confirmed crystallographically using software such as SHELX . Key structural attributes include:
- A 3-butyl-substituted thiazolidinone ring with 4-oxo and 2-thioxo functional groups, which may enhance electrophilic reactivity and metal-binding capacity.
- A planar aromatic system derived from the fused pyrido-pyrimidinone scaffold, facilitating π-π stacking interactions.
This compound is cataloged under identifiers such as MFCD02987650 and MolPort-000-208-764 .
Properties
Molecular Formula |
C22H27N5O2S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O2S2/c1-3-5-9-27-21(29)17(31-22(27)30)15-16-19(25-13-11-24(4-2)12-14-25)23-18-8-6-7-10-26(18)20(16)28/h6-8,10,15H,3-5,9,11-14H2,1-2H3/b17-15- |
InChI Key |
NXXTXAOQTUQKLA-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidin-4-one moiety is synthesized via cyclocondensation or Knoevenagel condensation. A greener protocol involves reacting primary amines, carbon disulfide, and dimethyl acetylenedicarboxylate in dimethyl sulfoxide (DMSO) with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst at room temperature . This method achieves yields of 75–80% and avoids harsh conditions.
Key reaction steps :
-
Formation of thiourea intermediate :
-
Cyclocondensation :
Alternative methods employ Knoevenagel condensation between 4-thiazolidinone derivatives and aldehydes, using piperidine or ammonium acetate in ethanol . The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding .
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via CuI-catalyzed Ullmann-type C–N coupling between 2-halopyridines and (Z)-3-amino-3-arylacrylates, followed by intramolecular amidation . This one-pot method operates at 130°C in DMF, yielding 70–89% of the product.
Optimized conditions :
-
Catalyst : CuI (10 mol%)
-
Ligand : 2-(dicyclohexylphosphino)biphenyl
-
Base : KPO
-
Solvent : DMF
Visible-light-mediated C3–H arylation using organic dyes (e.g., eosin Y) has also been reported, enabling metal-free functionalization at ambient temperature .
Coupling of Thiazolidinone and Pyrido-pyrimidinone Moieties
The final step involves linking the thiazolidinone and pyrido-pyrimidinone units via a nucleophilic substitution or Michael addition. A representative protocol includes:
-
Activation of the pyrido-pyrimidinone :
-
Nucleophilic substitution :
-
React the activated pyrido-pyrimidinone with the thiazolidinone enolate in the presence of NaH or LDA.
-
Example :
Optimization of Reaction Conditions
Critical parameters affecting yield and stereochemistry include:
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | TBAI (10 mol%) | +15% vs. TBAB | |
| Solvent | DMSO | +20% vs. EtOH | |
| Temperature | Room temperature | Z-selectivity | |
| Reaction time | 2.5–3 hours | Maximizes purity |
Microwave-assisted synthesis reduces reaction times by 50% while maintaining Z-configuration .
Stereochemical Control
The Z-configuration of the exocyclic double bond is enforced by:
-
Steric hindrance : Bulky substituents on the thiazolidinone and pyrido-pyrimidinone cores prevent E-isomer formation .
-
Hydrogen bonding : Intramolecular interactions between the thioxo group and pyrido-pyrimidinone oxygen stabilize the Z-form .
Purification and Characterization
Purification :
Characterization data :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to 3-thiazolidinones exhibit significant antibacterial activity. A study demonstrated that derivatives of this compound showed enhanced efficacy against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in certain cases .
Anticancer Activity
The compound has also been studied for its potential anticancer properties. In vitro assays revealed that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the modulation of microtubule dynamics and induction of apoptosis in cancer cells .
Antiviral Effects
Notably, some derivatives have shown promising antiviral activity against HIV. They were effective in inhibiting HIV infection by blocking critical steps in viral replication and cell fusion processes . This suggests potential for development as an antiviral therapeutic agent.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Liang et al. (2024) | Investigated derivatives against Pseudomonas aeruginosa | Identified compounds with significant antibacterial properties |
| Jiang et al. (2023) | Evaluated anticancer activity on A549 and HepG2 cells | Compounds exhibited potent antiproliferative effects |
| Matiichuk et al. (2024) | Studied antiviral activity against HIV strains | Compounds effectively inhibited viral replication |
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s thiazolidinone ring may interact with enzyme active sites, inhibiting their activity, while the piperazine moiety could modulate receptor function. The pyridopyrimidinone core might intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with related derivatives (Table 1).
Table 1. Key Structural and Functional Comparisons
Research Findings and Implications
The 4-ethylpiperazinyl group offers a balance between solubility and steric bulk, unlike the 4-benzylpiperazinyl derivative, which may suffer from metabolic instability due to the benzyl moiety .
Positional Isomerism :
- Piperazinyl substitution at the 2-position (target compound) versus the 7-position ( compounds) may alter binding modes in enzymatic pockets. For example, 7-substituted derivatives with benzodioxolyl groups could target serotonin receptors, whereas 2-substituted analogs might favor kinase interactions .
Impact of Additional Substituents :
- The 9-methyl group in a structurally similar compound () introduces steric effects that could disrupt planar stacking interactions critical for intercalation-based mechanisms .
Biological Activity
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential biological activities. This compound integrates a thiazolidine ring and a pyrido[1,2-a]pyrimidin-4-one core, suggesting diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 457.6 g/mol. Its structure includes functional groups that may interact with various biological targets, enhancing its potential efficacy in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O2S2 |
| Molecular Weight | 457.6 g/mol |
| CAS Registry Number | 361996-63-6 |
| EINECS | 650-042-4 |
The biological activity of this compound may stem from its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may exhibit antibacterial and antifungal properties by inhibiting certain kinases involved in these pathways. The compound's thiazolidine moiety has been associated with various pharmacological effects, including anti-cancer activity due to its structural similarity to known therapeutic agents.
Antimicrobial Activity
Research indicates that compounds similar to 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one demonstrate significant antimicrobial activity. A study highlighted that thiazolidinone derivatives can inhibit the growth of various bacterial strains, suggesting a broad-spectrum efficacy against pathogens.
Anticancer Properties
Thiazolidinone derivatives have shown promise in cancer treatment. The compound's structure allows for interaction with DNA and other cellular targets, potentially leading to the inhibition of tumor growth. Research has indicated that thiazolidinones can induce apoptosis in cancer cells and inhibit cell proliferation.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Synthesis and Evaluation : A comprehensive study synthesized various thiazolidinone derivatives and assessed their biological activities through molecular docking studies. The results indicated significant binding affinities to target kinases associated with antimicrobial action .
- Inhibition Studies : In vitro studies demonstrated that certain derivatives exhibited potent inhibitory effects on serine/threonine-protein kinases, which are crucial for cell signaling pathways related to inflammation and cancer progression .
- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits beneficial biological activities, it also poses risks such as skin irritation and eye damage at high concentrations .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with the formation of the thiazolidinone ring via condensation of a thiourea derivative with a β-ketoester, followed by coupling with a pyrido[1,2-a]pyrimidin-4-one precursor. Key optimization strategies include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates, and ethanol for reflux conditions .
- Catalysts : Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Use a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to verify proton environments and carbon frameworks, focusing on the Z-configuration of the methylidene group .
- IR spectroscopy to confirm the presence of thioxo (C=S) and carbonyl (C=O) groups .
- X-ray crystallography (using SHELX software ) to resolve stereochemical ambiguities and validate the Z-isomer .
Advanced Research Questions
Q. How should researchers design assays to evaluate the compound’s biological activity?
Prioritize target-specific assays based on structural analogs:
- Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values .
- Antimicrobial potential : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity to proteins like kinases or GPCRs .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
Perform structure-activity relationship (SAR) studies :
- Compare substituent effects (e.g., butyl vs. benzyl groups on the thiazolidinone ring) on potency .
- Use computational docking (e.g., AutoDock Vina) to model interactions with target binding pockets .
- Validate findings with orthogonal assays (e.g., Western blotting for protein inhibition) .
Q. How can researchers address instability or degradation during storage?
Conduct accelerated stability studies :
- Store the compound at 4°C in dark, anhydrous conditions (e.g., desiccated DMSO) to prevent hydrolysis of the thioxo group .
- Monitor degradation via LC-MS over 1–6 months, identifying degradation products (e.g., oxidized thiazolidinone derivatives) .
Q. What methodologies elucidate the compound’s mechanism of action in drug discovery?
- Cellular thermal shift assays (CETSA) to identify target engagement .
- CRISPR-Cas9 knockout screens to pinpoint genetic dependencies linked to activity .
- Metabolomics profiling to assess downstream pathway modulation .
Experimental Design & Data Analysis
Q. How should researchers troubleshoot low synthetic yields?
- Stepwise monitoring : Use TLC or in-situ IR to identify incomplete reactions .
- Alternative catalysts : Replace Lewis acids with organocatalysts (e.g., DMAP) for sterically hindered intermediates .
- Byproduct analysis : Characterize impurities via HRMS and adjust stoichiometry .
Q. What approaches validate the compound’s selectivity in polypharmacology studies?
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
- Proteome-wide affinity pull-down assays using biotinylated analogs .
Q. How can researchers optimize crystallography for challenging samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
